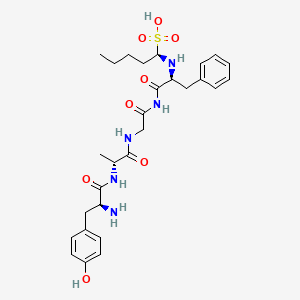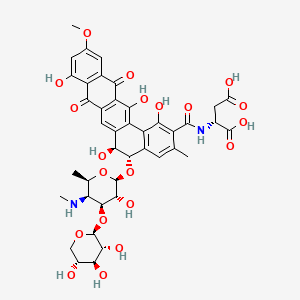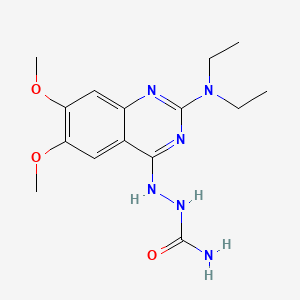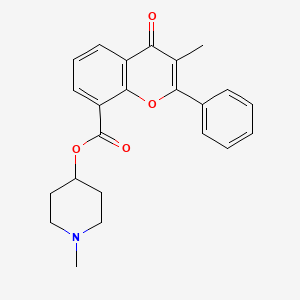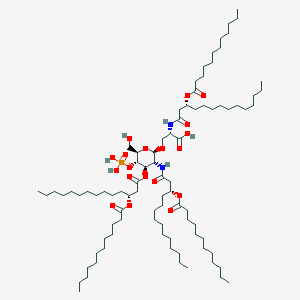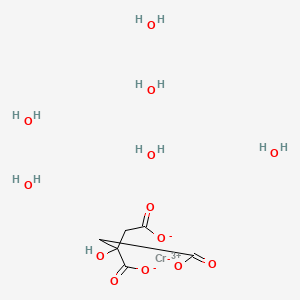
Chromic citrate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromic citrate hexahydrate is a chemical compound with the formula Cr(C6H5O7)3·6H2O. It is a coordination complex where chromium is bound to citrate ligands and water molecules. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromic citrate hexahydrate can be synthesized through the reaction of chromium salts with citric acid in an aqueous solution. The typical reaction involves dissolving chromium(III) chloride in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the chromic citrate complex. The reaction can be represented as: [ \text{CrCl}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Cr(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity chromium salts and citric acid, with controlled reaction conditions to ensure the purity and yield of the final product. The solution is then cooled to precipitate the hexahydrate form, which is filtered and dried for further use .
Análisis De Reacciones Químicas
Types of Reactions: Chromic citrate hexahydrate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in aqueous or non-aqueous solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) complexes .
Aplicaciones Científicas De Investigación
Chromic citrate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other chromium compounds.
Biology: Studied for its role in glucose metabolism and insulin signaling pathways.
Medicine: Investigated for its potential use in treating chromium deficiency and related metabolic disorders.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of chromic citrate hexahydrate involves its interaction with biological molecules. Chromium is an essential nutrient that plays a crucial role in glucose metabolism. It enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways. This involves the activation of the insulin receptor and downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), leading to increased glucose uptake by cells .
Comparación Con Compuestos Similares
- Chromium(III) chloride hexahydrate (CrCl3·6H2O)
- Chromium(III) sulfate (Cr2(SO4)3)
- Chromium(III) nitrate (Cr(NO3)3)
- Chromium(III) acetate (Cr(C2H3O2)3)
Comparison: Chromic citrate hexahydrate is unique due to its citrate ligands, which provide specific coordination geometry and reactivity. Unlike other chromium(III) compounds, it has enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medical applications. The citrate ligands also facilitate its role in metabolic pathways, distinguishing it from other chromium(III) complexes .
Propiedades
Número CAS |
96030-95-4 |
|---|---|
Fórmula molecular |
C6H17CrO13 |
Peso molecular |
349.19 g/mol |
Nombre IUPAC |
chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate;hexahydrate |
InChI |
InChI=1S/C6H8O7.Cr.6H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;6*1H2/q;+3;;;;;;/p-3 |
Clave InChI |
INHSZNHCJAIFJF-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


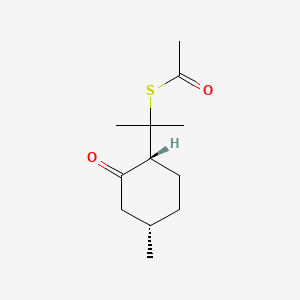
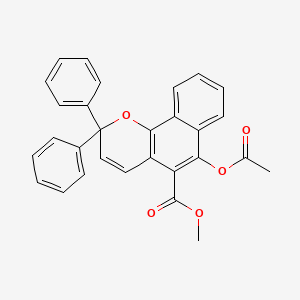
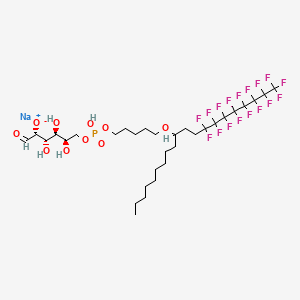

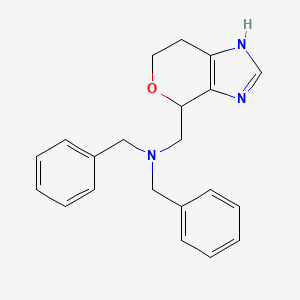
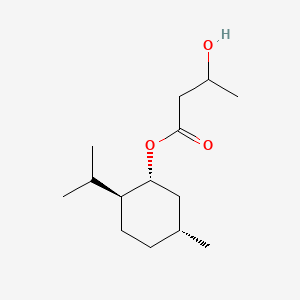


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
